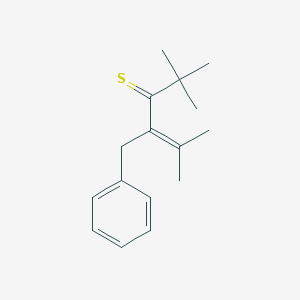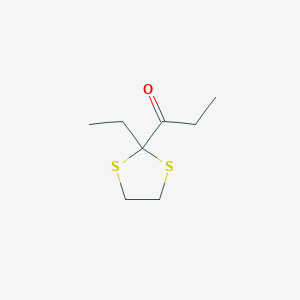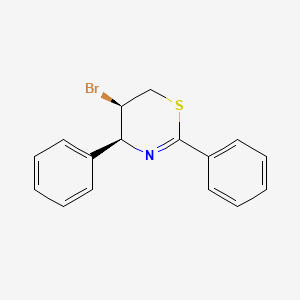
(4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom and two phenyl groups attached to a thiazine ring. The stereochemistry of the compound is defined by the (4S,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine typically involves the enantioselective ring-opening of cycloanhydride with alcohol in the presence of a chiral catalyst such as 9-epiquininurea . This method allows for high yield and high stereoselectivity at room temperature. The reaction conditions are carefully controlled to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the compound is crucial to ensure the desired enantiomeric purity, which can be achieved through techniques such as chiral chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazine derivatives.
Scientific Research Applications
(4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine involves its interaction with specific molecular targets. The bromine atom and phenyl groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane: A compound with similar stereochemistry but different functional groups.
(4S,5R)-3-tert-butoxycarbony-2-(4-anisy)-4-phenyl-5-oxazolidinecarboxylic acid: Another chiral compound with a different heterocyclic ring.
Uniqueness
(4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine is unique due to its specific combination of a bromine atom and two phenyl groups attached to a thiazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
173417-65-7 |
|---|---|
Molecular Formula |
C16H14BrNS |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C16H14BrNS/c17-14-11-19-16(13-9-5-2-6-10-13)18-15(14)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15-/m0/s1 |
InChI Key |
WXRIBOAYRYGYKZ-GJZGRUSLSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)Br |
Canonical SMILES |
C1C(C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



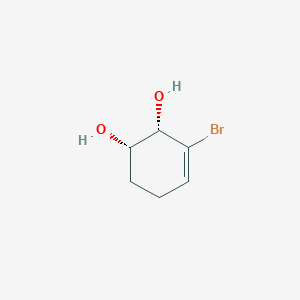
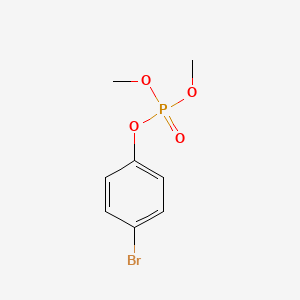
amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)
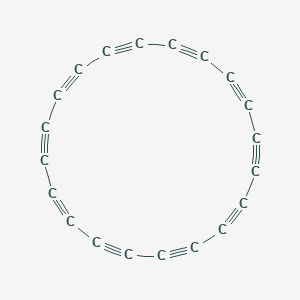
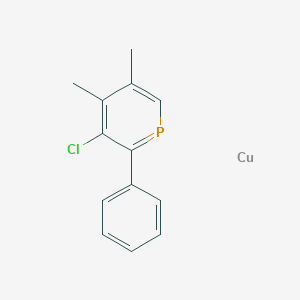
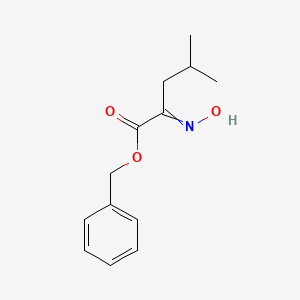
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
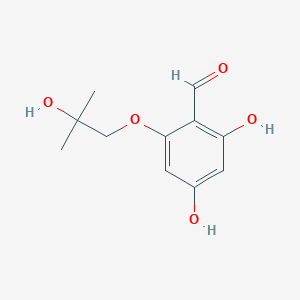
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)
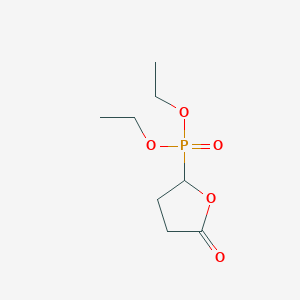
![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
